![molecular formula C18H31NO2Sn B14453925 Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- CAS No. 73149-61-8](/img/structure/B14453925.png)
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is an organotin compound with the chemical formula C5H4NSn(C4H9)3. This compound is known for its utility in various chemical reactions and its ability to form stable complexes with a wide range of metal ions . It is often used as a building block in organic synthesis, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- typically involves the reaction of pyridine with tributyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature . The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form pyridine derivatives with different substituents.
Substitution: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- involves its ability to form stable complexes with metal ions. This interaction is facilitated by the lone pair of electrons on the nitrogen atom in the pyridine ring, which can coordinate with metal ions . The tributyltin group also plays a role in stabilizing these complexes, making the compound highly effective in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the tributyltin group.
Pyrimidine: Another nitrogen-containing aromatic heterocycle, but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[[(tributylstannyl)oxy]carbonyl]- is unique due to its tributyltin group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in forming stable metal complexes and in catalysis, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
73149-61-8 |
|---|---|
Formule moléculaire |
C18H31NO2Sn |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
tributylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/C6H5NO2.3C4H9.Sn/c8-6(9)5-3-1-2-4-7-5;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
SRMCUYMAVHHIET-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


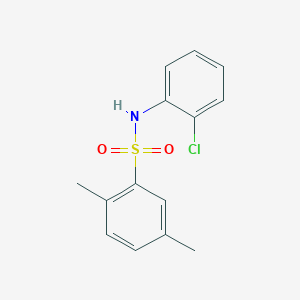

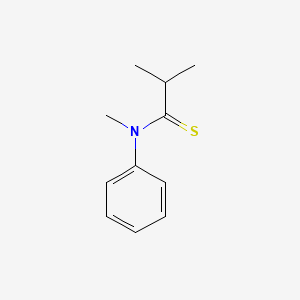

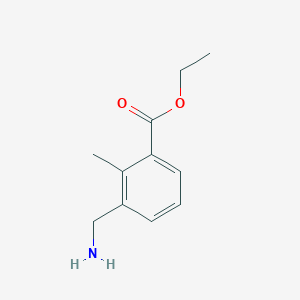
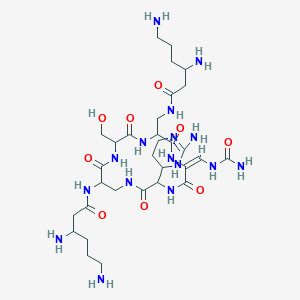
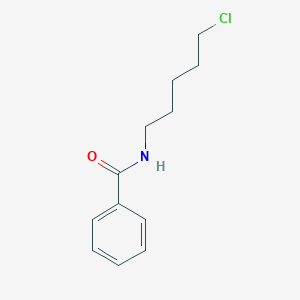
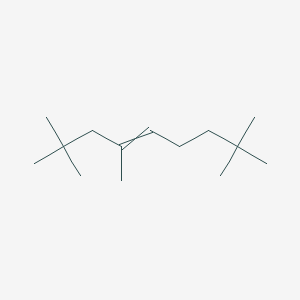
![N-[3-(Methylsulfanyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14453901.png)
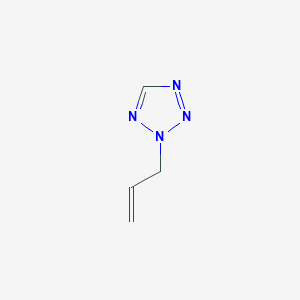

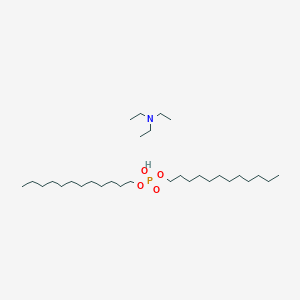
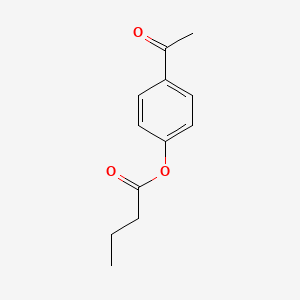
![3-[(E)-Phenyldiazenyl]-2,1-benzoxazole](/img/structure/B14453915.png)
